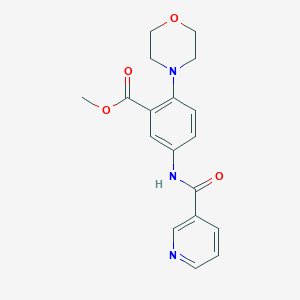![molecular formula C15H14N2O B509578 [4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine CAS No. 875000-08-1](/img/structure/B509578.png)
[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for various mechanistic approaches in drug discovery .
Preparation Methods
The synthesis of [4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve the use of anhydrous potassium carbonate in dry acetone, followed by the addition of ethyl chloroacetate to obtain the desired product .
Chemical Reactions Analysis
[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves the use of halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of [4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound exhibits antimicrobial activity by inhibiting the growth of bacteria and fungi. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine can be compared with other benzoxazole derivatives, such as:
Benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Benzoxazepine: A larger ring structure that includes an additional carbon atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
875000-08-1 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28g/mol |
IUPAC Name |
[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C15H14N2O/c1-10-2-7-13-14(8-10)18-15(17-13)12-5-3-11(9-16)4-6-12/h2-8H,9,16H2,1H3 |
InChI Key |
VHBQFBZSMNLDCO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)CN |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B509510.png)
![Methyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B509539.png)

![{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509547.png)
![{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509562.png)
![[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509563.png)
![[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B509564.png)
methanone](/img/structure/B509566.png)
![(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509568.png)
![[4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B509569.png)
![{4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509571.png)
![1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B509572.png)
![(3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509574.png)
![[4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509577.png)
